cis-2-Methyl-3-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

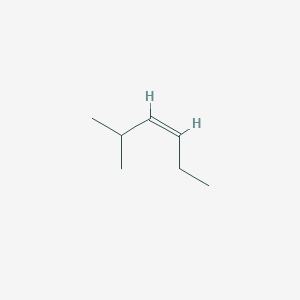

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-methylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANHWBWTVLDTP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015952 | |

| Record name | (3Z)-2-Methylhex-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15840-60-5 | |

| Record name | 3-Hexene, 2-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Methylhex-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Methyl-3-hexene: Structural Formula, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-Methyl-3-hexene, a significant model compound in stereochemistry and synthetic organic chemistry. This document details its structural formula, stereochemical properties, and the analytical techniques used for its characterization, including spectroscopic data and a plausible synthetic protocol.

Molecular Structure and Properties

This compound, with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol , is an alkene characterized by a carbon-carbon double bond at the third position of the hexane chain. The "cis" designation, or (Z) in IUPAC nomenclature, indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl and isopropyl groups are on the same side of the double bond plane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 15840-60-5 |

| Boiling Point | 86-88.4 °C |

| Density | ~0.711 g/cm³ |

| Refractive Index | ~1.399-1.413 |

Structural Parameters

| Parameter | Typical Value |

| C=C Bond Length | ~1.34 Å |

| C-C (sp²-sp³) Bond Length | ~1.50 Å |

| C-C (sp³-sp³) Bond Length | ~1.54 Å |

| C-H (sp²) Bond Length | ~1.09 Å |

| C-H (sp³) Bond Length | ~1.10 Å |

| C=C-C Bond Angle | ~120° |

| H-C-H (sp³) Bond Angle | ~109.5° |

Stereochemistry

The defining stereochemical feature of this compound is the arrangement of substituents around the C3=C4 double bond. The restricted rotation around this bond gives rise to geometric isomerism. In the cis isomer, the ethyl group on C4 and the isopropyl group on C2 are on the same side of the double bond. This arrangement influences the molecule's physical properties and reactivity compared to its trans counterpart.

Figure 1: 2D Structural Formula of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound, and for distinguishing it from its trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of the nuclei and their spatial relationships.

¹H NMR: The vinylic protons (on the C=C bond) in cis-alkenes typically resonate at a slightly different chemical shift compared to those in trans-alkenes.[2] The coupling constant between vicinal vinylic protons is also diagnostic, with cis couplings (typically 6-12 Hz) being smaller than trans couplings (typically 12-18 Hz).

¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent alkyl groups are sensitive to the stereochemistry. In cis isomers, steric compression can cause an upfield shift (to a lower ppm value) of the signals for the carbon atoms of the alkyl groups compared to the trans isomer, a phenomenon known as the gamma-gauche effect.[2]

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic CH | 5.2 - 5.5 | m | - |

| Allylic CH | 2.0 - 2.5 | m | - |

| Methylene CH₂ | 1.9 - 2.1 | m | - |

| Methyl CH₃ (ethyl) | 0.9 - 1.1 | t | ~7 |

| Methyl CH₃ (isopropyl) | 0.9 - 1.1 | d | ~7 |

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=C | 125 - 135 |

| Allylic C | 20 - 30 |

| Methylene C | 20 - 25 |

| Methyl C | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in a molecule. For this compound, the key absorption bands are associated with the C=C and C-H bonds.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch | 3000 - 3100 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=C stretch | 1640 - 1680 | Weak to Medium |

| =C-H bend (out-of-plane) | 675 - 730 | Strong |

The C=C stretching vibration in cis-disubstituted alkenes is often weak or absent due to the symmetry of the molecule. The out-of-plane C-H bending vibration is typically a strong band and can be diagnostic for the substitution pattern of the alkene.[3][4]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 98.[2] Common fragmentation patterns for alkenes involve cleavage at the allylic position, leading to the formation of stable carbocations.

| m/z | Possible Fragment |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 69 | [M - C₂H₅]⁺ |

| 55 | [M - C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Synthesis of this compound

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction.[5][6] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The use of a non-stabilized ylide generally favors the formation of the cis or (Z)-alkene.

To synthesize this compound, the disconnection can be made at the double bond. This leads to two possible synthetic routes via the Wittig reaction. A plausible route involves the reaction of the ylide derived from (1-propyl)triphenylphosphonium bromide with isobutyraldehyde.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of cis-2-Methyl-3-hexene

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 15840-60-5). It includes a detailed summary of its physical constants, chemical reactivity, and spectroscopic signature. Furthermore, this document outlines common experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in research and development.

Physical Properties

This compound is a colorless liquid.[1] Like other alkenes, it is a nonpolar compound, making it insoluble in water but soluble in nonpolar organic solvents.[2][3][4][5] Its physical properties are primarily dictated by London dispersion forces.[3] The physical state of alkenes at room temperature depends on their carbon chain length; those with five to fourteen carbons, including this compound, are typically liquids.[4][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and slight variations may exist due to different experimental conditions.

| Property | Value | Units |

| Molecular Formula | C₇H₁₄ | |

| Molecular Weight | 98.19 | g/mol [7][8] |

| CAS Number | 15840-60-5 | |

| Boiling Point | 86 - 88.4 | °C[1][7][9][] |

| Melting Point | -124.4 (estimate) | °C[1][9][11] |

| Density | 0.69 - 0.711 | g/cm³[1][7][9][11] |

| Refractive Index | 1.399 - 1.413 | |

| Vapor Pressure | 69 | mmHg at 25°C[1][9] |

| Critical Temperature | 252 | °C[7] |

| XLogP3 | 2.9 | [9][11] |

Chemical Properties

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond, making it a valuable intermediate in organic synthesis.[1][7][11]

-

High Reactivity : The presence of the π-bond in the alkene structure makes it susceptible to various addition reactions.[5][11]

-

Addition Reactions : It can undergo hydrogenation to form the corresponding alkane (2-methylhexane), halogenation, and hydrohalogenation.[11]

-

Oxidation : The double bond can be cleaved or functionalized through oxidation reactions, potentially yielding carbonyl compounds.[11]

-

Cyclization : It can participate in cyclization reactions to form more complex cyclic structures.[11]

-

Isomerization : Under certain conditions, the cis-isomer can be converted to its more stable trans-isomer.

The molecule is an important building block for synthesizing more complex organic molecules, with applications in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][11]

Experimental Protocols

Stereoselective Synthesis

Achieving the cis (or Z) configuration is a key challenge in the synthesis of 2-methyl-3-hexene.[7] The most common strategies focus on stereoselective reactions.

Protocol 1: Catalytic Hydrogenation of an Alkyne

A primary method for producing cis-alkenes is the partial hydrogenation of the corresponding alkyne (2-methyl-3-hexyne).[7]

-

Catalyst Preparation : The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is typically used to prevent over-hydrogenation to the alkane.[7]

-

Reaction Setup : The alkyne is dissolved in a suitable solvent (e.g., hexane, ethanol) in a reaction vessel. The Lindlar catalyst is then added.

-

Hydrogenation : The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a pressurized system) and stirred vigorously.

-

Monitoring : The reaction progress is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction stops after the formation of the cis-alkene.

-

Workup : Once the starting alkyne is consumed, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification : The crude this compound is purified, typically by distillation, to separate it from any remaining starting material or byproducts.

Protocol 2: Wittig Reaction

The Wittig reaction provides another route to stereoselectively synthesize cis-alkenes.[7] This involves reacting a phosphonium ylide with a ketone or aldehyde.[7] The stereochemical outcome (cis vs. trans) can be influenced by the choice of reagents and reaction conditions, particularly the nature of the ylide and the solvent.

Characterization and Analysis

Distinguishing this compound from its trans-isomer is critical and is typically achieved using spectroscopic and chromatographic methods.[7]

Protocol: Spectroscopic and Chromatographic Analysis

-

Gas Chromatography (GC) : GC is used to determine the purity of the sample and can often separate cis and trans isomers. The retention time will differ between the two isomers.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Proton NMR is crucial for distinguishing isomers. The coupling constants (J-values) for the vinylic protons (H-C=C-H) are characteristically different for cis and trans isomers due to their spatial relationship. In cis-alkenes, these protons are closer, leading to different coupling constants compared to the trans configuration. Vinylic protons in alkenes typically show signals in the 5.0-6.5 ppm range.[7]

-

¹³C NMR : Carbon NMR provides information about the carbon skeleton. The chemical shifts of the sp² hybridized carbons of the double bond are found between 100 and 150 ppm. The "γ-effect" is particularly useful for distinguishing stereoisomers; a substituent in a cis arrangement causes an upfield shift (lower ppm value) for a carbon three bonds away compared to the trans isomer.[7]

-

-

Mass Spectrometry (MS) :

-

When coupled with GC (GC-MS), mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI) is a common method. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 98.[7]

-

Characteristic fragmentation patterns can also aid in structural elucidation. Common fragments for this molecule include ions at m/z 83 ([M - CH₃]⁺) and 69 ([M - C₂H₅]⁺) from allylic cleavage.[7]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of the C=C double bond and can sometimes distinguish between cis and trans isomers based on the C-H out-of-plane bending vibrations.[7]

Visualizations: Workflows and Pathways

Caption: Synthetic workflow for this compound production.

Caption: Key chemical reactivity pathways for this compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Alkenes [softschools.com]

- 6. testbook.com [testbook.com]

- 7. This compound | 15840-60-5 | Benchchem [benchchem.com]

- 8. 3-Hexene, 2-methyl-, (Z)- | C7H14 | CID 5365948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|15840-60-5|lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of cis-2-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining cis-2-Methyl-3-hexene, a valuable olefinic compound in organic synthesis. The document details three principal stereoselective methods: the Wittig reaction, partial hydrogenation of 2-methyl-3-hexyne, and hydroboration-protonolysis of 2-methyl-3-hexyne. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Introduction

This compound is a seven-carbon alkene with the chemical formula C₇H₁₄. The cis or (Z) configuration of the double bond between the third and fourth carbon atoms imparts specific stereochemical properties that are crucial in various synthetic applications. Achieving high stereoselectivity in its synthesis is therefore of significant importance. This guide explores the most effective methods for preparing this compound with a high degree of isomeric purity.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond at a specific location. The reaction of a phosphorus ylide with an aldehyde or ketone provides the desired alkene. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the cis (or Z) isomer.[1][2][3][4]

The synthesis of this compound via the Wittig reaction involves the reaction of the ylide derived from propyltriphenylphosphonium bromide with 2-pentanone.

Signaling Pathway: Wittig Reaction

Caption: General workflow for the Wittig synthesis of this compound.

Experimental Protocols

1.1: Preparation of Propyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt required for the Wittig reaction.[1]

-

Reagents: Triphenylphosphine (1.0 eq), 1-bromopropane (1.1 eq), Toluene.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in toluene.

-

Add 1-bromopropane to the solution.

-

Heat the mixture at reflux with vigorous stirring for 24 hours.

-

Cool the reaction mixture to room temperature, which should cause the phosphonium salt to precipitate.

-

Collect the white solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield propyltriphenylphosphonium bromide.

-

1.2: Wittig Olefination

This protocol describes the formation of the ylide and its subsequent reaction with 2-pentanone.[1][4]

-

Reagents: Propyltriphenylphosphonium bromide (1.0 eq), n-Butyllithium (1.0 eq in hexane), 2-Pentanone (1.0 eq), Tetrahydrofuran (THF, anhydrous).

-

Apparatus: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, nitrogen inlet.

-

Procedure:

-

Suspend propyltriphenylphosphonium bromide in anhydrous THF in a three-neck flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the suspension with constant stirring. The formation of the orange-red ylide will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

-

Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with pentane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by distillation. The crude product can be purified by fractional distillation to isolate this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Moderate to good | [2][4] |

| cis:trans Ratio | Predominantly cis | [1][4] |

Partial Hydrogenation of 2-Methyl-3-hexyne

The stereoselective partial hydrogenation of alkynes to cis-alkenes is a widely used transformation. Lindlar's catalyst, a palladium catalyst poisoned with lead acetate and quinoline, is the classic reagent for this purpose, facilitating the syn-addition of hydrogen across the triple bond.[5][6]

Reaction Pathway: Lindlar Hydrogenation

Caption: Synthesis of this compound via Lindlar hydrogenation.

Experimental Protocol

This procedure is adapted from the hydrogenation of a similar alkyne.[6]

-

Reagents: 2-Methyl-3-hexyne (1.0 eq), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline), Hexane (solvent), Hydrogen gas.

-

Apparatus: Hydrogenation flask (e.g., Parr apparatus), magnetic stirrer, hydrogen balloon or cylinder.

-

Procedure:

-

In a hydrogenation flask, dissolve 2-methyl-3-hexyne in hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Seal the flask and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by gas chromatography or by measuring hydrogen uptake.

-

Once the reaction is complete (disappearance of starting material), filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with fresh hexane.

-

Carefully evaporate the solvent from the filtrate to yield this compound. Further purification can be achieved by distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield of cis-2-hexene | 88% | [7] |

| cis:trans Ratio | >95:5 | [6] |

Hydroboration-Protonolysis of 2-Methyl-3-hexyne

The hydroboration of internal alkynes with a sterically hindered borane, followed by protonolysis of the resulting vinylborane, is an effective method for the synthesis of cis-alkenes. Disiamylborane is a common reagent for this purpose, as it selectively mono-hydroborates the alkyne.[8]

Logical Relationship: Hydroboration-Protonolysis

Caption: Pathway for this compound synthesis via hydroboration.

Experimental Protocols

3.1: Preparation of Disiamylborane

This procedure details the in-situ preparation of disiamylborane.[8]

-

Reagents: Borane-tetrahydrofuran complex (1 M solution in THF, 1.0 eq), 2-Methyl-2-butene (2.0 eq), Tetrahydrofuran (anhydrous).

-

Apparatus: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet.

-

Procedure:

-

To a three-neck flask under a nitrogen atmosphere, add the borane-THF solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 2-methyl-2-butene to the stirred borane solution.

-

After the addition, continue stirring at 0 °C for 2 hours to ensure the complete formation of disiamylborane.

-

3.2: Hydroboration and Protonolysis

This protocol describes the reaction of the alkyne with the prepared disiamylborane and subsequent protonolysis.

-

Reagents: 2-Methyl-3-hexyne (1.0 eq), Disiamylborane solution (from step 3.1), Glacial acetic acid.

-

Apparatus: The same setup as in step 3.1.

-

Procedure:

-

To the freshly prepared disiamylborane solution at 0 °C, slowly add 2-methyl-3-hexyne.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Slowly add glacial acetic acid to the reaction mixture and heat at reflux for 2 hours.

-

Cool the mixture to room temperature and carefully add water to quench any unreacted boranes.

-

Extract the product with pentane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the product by fractional distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Good to excellent | [8] |

| Stereoselectivity | High for cis isomer | [8] |

Characterization of this compound

The synthesized product can be characterized using various spectroscopic methods to confirm its structure and purity.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals for vinylic protons are expected in the range of 5.0-6.5 ppm. The coupling constant (J-value) between the vinylic protons will be characteristic of a cis configuration (typically 6-12 Hz). |

| ¹³C NMR | The carbon atoms of the double bond will show characteristic chemical shifts. The γ-effect will cause an upfield shift for the carbon atoms of the ethyl and isopropyl groups compared to the trans isomer.[5] |

| IR Spectroscopy | A characteristic C=C stretching vibration for a cis-alkene around 1650 cm⁻¹ and a C-H out-of-plane bending vibration around 700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 98.19. |

Summary of Quantitative Data

| Synthesis Method | Reagents | Typical Yield | cis:trans Ratio |

| Wittig Reaction | Propyltriphenylphosphonium bromide, n-BuLi, 2-Pentanone | Moderate to good | Predominantly cis |

| Partial Hydrogenation | 2-Methyl-3-hexyne, H₂, Lindlar's Catalyst | ~88% | >95:5 |

| Hydroboration-Protonolysis | 2-Methyl-3-hexyne, Disiamylborane, Acetic Acid | Good to excellent | High for cis |

This guide provides a detailed overview of the primary methods for the stereoselective synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and required stereochemical purity. For high cis-selectivity and good yields, the partial hydrogenation of 2-methyl-3-hexyne using a Lindlar catalyst is a well-established and reliable method. The Wittig reaction offers a versatile alternative, particularly when constructing the carbon skeleton from smaller fragments. The hydroboration-protonolysis route provides another excellent option for achieving high cis-selectivity. Careful execution of the provided protocols and subsequent purification will yield the desired product with high purity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and formula of cis-2-Methyl-3-hexene

An In-depth Technical Guide to cis-2-Methyl-3-hexene: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the molecule's fundamental properties, outlines a detailed protocol for its stereoselective synthesis, and describes key analytical methodologies for its characterization.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Parameter | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 15840-60-5 |

| Boiling Point | 86 °C |

| Density | 0.69 g/cm³ |

| Refractive Index | 1.399 |

Stereoselective Synthesis: Partial Hydrogenation of an Alkyne

The synthesis of this compound with high stereoselectivity is most effectively achieved through the partial hydrogenation of the corresponding alkyne, 2-methyl-3-hexyne. This reaction utilizes a "poisoned" catalyst, specifically a Lindlar catalyst, to prevent over-reduction to the alkane, thereby yielding the desired cis-alkene.[1][2][3][4][5]

Experimental Protocol: Synthesis via Lindlar Catalysis

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials:

-

2-methyl-3-hexyne

-

Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane or ethanol)

-

Reaction flask equipped with a magnetic stirrer and a gas inlet

-

Hydrogen balloon or a hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve 2-methyl-3-hexyne in an appropriate anhydrous solvent.

-

Catalyst Addition: Carefully add the Lindlar catalyst to the solution. The catalyst is typically used in a catalytic amount (e.g., 5% by weight of the alkyne).

-

Hydrogenation: Purge the reaction flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a dedicated hydrogenation apparatus.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product.

-

Workup: Upon completion of the reaction, carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the heterogeneous Lindlar catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be further purified by distillation to obtain pure this compound.

Analytical Characterization

The successful synthesis and purity of this compound are confirmed through various analytical techniques. The primary methods for structural elucidation and purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. A typical temperature program starts at a low temperature and gradually increases to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound, providing detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6][7] Ensure the solution is homogeneous and free of any solid particles.[6]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the signals will confirm the presence of the vinylic, allylic, and alkyl protons characteristic of the this compound structure.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts will correspond to the seven unique carbon environments in the molecule, confirming the carbon skeleton. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic.[8][9]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in biological signaling pathways or its specific pharmacological activities. Its primary role in a research context, particularly for drug development, is as a synthetic intermediate or a reference compound in the study of structure-activity relationships of more complex molecules containing a similar structural motif.

Visualizations

Logical Relationship Diagram: Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the precursor alkyne to the final, characterized this compound.

Caption: Synthesis and characterization workflow.

Signaling Pathway Diagram: Placeholder

As there is no specific signaling pathway data available for this compound, a placeholder diagram is provided below to illustrate the formatting requirements. Should a biological target be identified, this diagram can be populated with the relevant molecular interactions.

Caption: Hypothetical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. byjus.com [byjus.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

Physicochemical Properties of cis-2-Methyl-3-hexene: A Technical Guide

This guide provides a detailed overview of the boiling and melting points of the unsaturated hydrocarbon, cis-2-Methyl-3-hexene. It includes tabulated physical data, comprehensive experimental protocols for the determination of these properties, and a conceptual diagram illustrating the underlying principles governing its phase transitions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Data

The boiling and melting points are critical physical constants for the characterization and purity assessment of a compound. The available data for this compound is summarized below.

| Property | Value | Notes |

| Boiling Point | 86 - 88.4 °C | At standard atmospheric pressure (760 mmHg).[1][2][3][4][5] |

| Melting Point | -124.4 °C | This value is an estimate.[1][2][4] |

Experimental Determination Protocols

The following sections detail standard laboratory procedures for the accurate determination of the boiling and melting points of volatile organic compounds like this compound.

Boiling Point Determination: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for small sample volumes and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

High-boiling point liquid (e.g., mineral oil, silicone oil)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[6]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube filled with a high-boiling point oil.[6]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This promotes oil circulation, ensuring even heat distribution.[2]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles. The heating rate should be controlled to approximately 1-2°C per minute as the expected boiling point is approached.

-

Boiling Point Identification: Upon further heating, the vapor of the sample will displace the remaining air. A rapid and continuous stream of bubbles will emerge from the tip of the capillary tube.[6]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[1] This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.

Melting Point Determination

Given the very low estimated melting point of this compound (-124.4 °C), its determination requires a specialized low-temperature apparatus, such as a cryostat or a melting point apparatus with a cooling stage. The general principle, however, remains the same as for solids at ambient temperature.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes

-

Sample of this compound (solidified)

Procedure:

-

Sample Freezing: The liquid sample of this compound is first frozen to a solid state.

-

Capillary Loading: A small amount of the finely powdered, frozen sample is introduced into a capillary tube. The tube is tapped gently to pack the sample at the sealed end.[7]

-

Apparatus Setup: The capillary tube is placed in the cooling block of the low-temperature melting point apparatus.

-

Controlled Warming: The temperature of the block is raised slowly and uniformly, typically at a rate of 1-2°C per minute, especially when approaching the anticipated melting point.[4]

-

Melting Range Observation: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has liquefied.[7] The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1°C).[4]

Factors Influencing Phase Transitions

The boiling and melting points of a substance are dictated by the strength of its intermolecular forces and molecular structure. For this compound, several factors are at play, as illustrated in the diagram below.

Caption: Relationship between molecular structure, intermolecular forces, and the physical properties of this compound.

Discussion of Influencing Factors:

-

Molecular Weight: The primary intermolecular forces in nonpolar hydrocarbons like alkenes are London dispersion forces. The strength of these forces increases with molecular weight and surface area, leading to higher boiling points.[8][9]

-

Branching: The methyl group in this compound introduces branching. Branching generally lowers the boiling point compared to a straight-chain isomer because it reduces the effective surface area for intermolecular contact, thereby weakening the London dispersion forces.[10]

-

Geometric Isomerism (Cis/Trans):

-

Boiling Point: Cis-isomers often have slightly higher boiling points than their trans-counterparts.[10] The 'U' shape of the cis configuration can lead to a small net molecular dipole, introducing weak dipole-dipole interactions in addition to the London dispersion forces, which requires slightly more energy to overcome for boiling.[9][11]

-

Melting Point: Conversely, cis-isomers tend to have lower melting points. The less symmetrical shape of cis-isomers hinders efficient packing into a crystal lattice.[8][12] This results in weaker intermolecular forces in the solid state, requiring less energy to break the lattice structure, hence a lower melting point compared to the more symmetrical trans-isomer.[9]

-

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 11. testbook.com [testbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (Z)-2-Methylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Methylhex-3-ene, also known by its common name cis-2-Methyl-3-hexene, is an organic compound with the molecular formula C₇H₁₄.[1][2] As a Z-isomer, the higher priority substituents on the double bond are on the same side, leading to a specific stereochemistry that influences its physical and chemical properties. This technical guide provides a comprehensive overview of (Z)-2-methylhex-3-ene, including its chemical properties, synthesis, and spectroscopic characterization. While this compound serves as a useful model in organic chemistry for studying stereoisomerism and alkene reactions, it is important to note that extensive research into its direct applications in drug development and its role in biological signaling pathways is not prominently documented in publicly available literature.[3]

Chemical and Physical Properties

(Z)-2-Methylhex-3-ene is a volatile, flammable liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (Z)-2-Methylhex-3-ene

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-2-methylhex-3-ene | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 15840-60-5 | [1] |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.19 g/mol | [1] |

| Boiling Point | 88.4 °C at 760 mmHg | [2] |

| Density | 0.711 g/cm³ | [2] |

| Refractive Index | 1.3990 | [2] |

| Vapor Pressure | 69 mmHg at 25°C | [2] |

Synthesis

The stereoselective synthesis of (Z)-2-methylhex-3-ene can be effectively achieved via the Wittig reaction. This method is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry.[4][5] The Z-selectivity is particularly favored when using non-stabilized ylides.[4]

Experimental Protocol: Wittig Reaction

The synthesis of (Z)-2-methylhex-3-ene involves the reaction of a phosphonium ylide with an aldehyde. Specifically, the reaction would proceed between the ylide derived from sec-butyltriphenylphosphonium halide and propanal.

Materials:

-

sec-Butyl bromide

-

Triphenylphosphine

-

A strong base (e.g., n-butyllithium in THF)

-

Propanal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether or THF. Add an equimolar amount of sec-butyl bromide and stir the mixture at room temperature. The phosphonium salt, sec-butyltriphenylphosphonium bromide, will precipitate out of the solution. The solid can be collected by filtration, washed with anhydrous ether, and dried under vacuum.

-

Generation of the Ylide: Suspend the prepared phosphonium salt in anhydrous THF in a separate flask under an inert atmosphere and cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of a strong base, such as n-butyllithium, via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

-

Wittig Reaction: While maintaining the low temperature, slowly add one equivalent of propanal to the ylide solution. The color of the reaction mixture will likely fade. Allow the reaction to stir at low temperature for a few hours, then warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a low-boiling point organic solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure (Z)-2-methylhex-3-ene.

// Reactants sec_butyl_bromide [label="sec-Butyl Bromide"]; PPh3 [label="Triphenylphosphine (PPh₃)"]; base [label="Strong Base\n(e.g., n-BuLi)"]; propanal [label="Propanal"];

// Intermediates phosphonium_salt [label="sec-Butyltriphenylphosphonium\nBromide", fillcolor="#FBBC05"]; ylide [label="Phosphonium Ylide", fillcolor="#EA4335"]; oxaphosphetane [label="Oxaphosphetane\n(Intermediate)", style=dashed, fillcolor="#34A853"];

// Products product [label="(Z)-2-Methylhex-3-ene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Triphenylphosphine Oxide"];

// Workflow sec_butyl_bromide -> phosphonium_salt; PPh3 -> phosphonium_salt; phosphonium_salt -> ylide [label=" + Base"]; ylide -> oxaphosphetane; propanal -> oxaphosphetane [label=" + Aldehyde"]; oxaphosphetane -> product [label=" Decomposition"]; oxaphosphetane -> byproduct; }

References

An In-depth Technical Guide to cis-2-Methyl-3-hexene

CAS Number: 15840-60-5

This technical guide provides a comprehensive overview of cis-2-Methyl-3-hexene, also known as (Z)-2-methylhex-3-ene, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its stereoselective synthesis, and presents its spectral data for characterization.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol .[1][2] Its structure features a cis-configured double bond between the third and fourth carbon atoms of a methylated hexene chain. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15840-60-5 | [1] |

| Molecular Formula | C₇H₁₄ | [2] |

| Molecular Weight | 98.19 g/mol | [1] |

| Boiling Point | 86 - 88.4 °C at 760 mmHg | [2][3] |

| Melting Point | -124.4 °C (estimate) | [2] |

| Density | 0.711 g/cm³ | [2] |

| Refractive Index | 1.3990 | [2] |

| Vapor Pressure | 69 mmHg at 25°C | [2] |

Stereoselective Synthesis Protocols

The synthesis of this compound with high stereoselectivity is crucial for its application in various research and development fields. Two primary methods for achieving the desired cis configuration are the partial hydrogenation of an alkyne precursor using a Lindlar catalyst and the Wittig reaction with an unstabilized ylide.

Experimental Protocol 1: Partial Hydrogenation of 2-Methyl-3-hexyne

This method involves the syn-addition of hydrogen across the triple bond of 2-methyl-3-hexyne, yielding the cis-alkene. The Lindlar catalyst, a poisoned palladium catalyst, is employed to prevent over-reduction to the corresponding alkane.[1]

Materials:

-

2-Methyl-3-hexyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)[1]

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane or ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 2-methyl-3-hexyne in the chosen anhydrous solvent.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Purge the flask with hydrogen gas to replace the air.

-

Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield pure this compound.

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis. To favor the formation of the cis-isomer of 2-Methyl-3-hexene, an unstabilized phosphonium ylide is reacted with an appropriate aldehyde.[4]

Materials:

-

Propyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

2-Methylpropanal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the unstabilized ylide (a color change, typically to orange or red, indicates ylide formation).

-

Stir the resulting ylide solution at room temperature for a designated period to ensure complete formation.

-

Cool the reaction mixture again in an ice bath and add 2-methylpropanal dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Quench the reaction by adding water.

-

Extract the product with a low-boiling point organic solvent (e.g., pentane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by distillation. The triphenylphosphine oxide byproduct can be removed by crystallization from a nonpolar solvent or by column chromatography.

-

Purify the resulting liquid by fractional distillation to obtain this compound.

Spectroscopic Data and Characterization

The structural elucidation and confirmation of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. The coupling constants between the vinylic protons in the ¹H NMR spectrum are characteristic of the cis geometry.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 - 5.2 | m | 2H | Vinylic protons (-CH=CH-) |

| ~2.5 | m | 1H | Allylic proton (-CH(CH₃)₂) |

| ~2.0 | q | 2H | Allylic protons (-CH₂-CH₃) |

| ~1.0 | t | 3H | Methyl protons (-CH₂-CH₃) |

| ~0.9 | d | 6H | Methyl protons (-CH(CH₃)₂) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Vinylic carbon |

| ~125 | Vinylic carbon |

| ~30 | Allylic carbon (-CH(CH₃)₂) |

| ~25 | Allylic carbon (-CH₂-CH₃) |

| ~20 | Methyl carbons (-CH(CH₃)₂) |

| ~14 | Methyl carbon (-CH₂-CH₃) |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) | Low |

| 83 | [C₆H₁₁]⁺ ([M-CH₃]⁺) | Moderate |

| 69 | [C₅H₉]⁺ ([M-C₂H₅]⁺) | High (Base Peak) |

| 55 | [C₄H₇]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | Moderate |

Signaling Pathways and Experimental Workflows

This compound, as an alkene, can undergo various chemical transformations. A common reaction is electrophilic addition, such as halogenation. The workflow for such a reaction and the subsequent analysis can be visualized.

Caption: Workflow for the bromination of this compound and subsequent product analysis.

This guide provides foundational knowledge for researchers working with this compound. For specific applications, further investigation into its reactivity and interactions within biological or chemical systems is recommended.

References

The Synthesis of cis-2-Methyl-3-hexene: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The precise stereochemical configuration of molecules is a cornerstone of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. The seemingly subtle difference between cis and trans isomers can dictate the biological activity, physical properties, and chemical reactivity of a compound. cis-2-Methyl-3-hexene, a simple acyclic alkene, serves as an excellent case study for the evolution of stereoselective synthesis. This technical guide delves into the discovery and historical context of its synthesis, provides detailed experimental protocols for its preparation, and presents key data in a structured format to aid researchers and professionals in the field.

Historical Perspective: The Dawn of Alkene Synthesis

The early 20th century marked a period of burgeoning understanding in the field of organic chemistry. While the synthesis of alkenes, in general, was established through elimination reactions, the precise control over the geometry of the double bond remained a significant challenge. Early methods for the preparation of heptenes and other alkenes, such as the work pioneered by Soday and Boord in 1933, often resulted in mixtures of isomers. These initial forays laid the groundwork for understanding the fundamental principles of alkene formation but highlighted the need for more sophisticated and selective synthetic strategies. The development of stereoselective methods in the mid-20th century revolutionized the field, enabling chemists to target specific isomers with high fidelity.

Key Synthetic Methodologies

The synthesis of this compound with high stereoisomeric purity primarily relies on two powerful and well-established reactions in organic chemistry: the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction.

Catalytic Hydrogenation of 2-Methyl-3-hexyne with Lindlar's Catalyst

The syn-hydrogenation of alkynes to cis-alkenes is a classic and highly effective method for accessing the Z-isomer. The use of a "poisoned" catalyst, such as the Lindlar catalyst, is crucial to prevent over-reduction to the corresponding alkane.

Experimental Protocol:

Materials:

-

2-Methyl-3-hexyne (1.0 eq)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (0.05 eq)

-

Quinoline (2-3 drops)

-

Hexane (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 2-methyl-3-hexyne in hexane is placed in a round-bottom flask equipped with a magnetic stir bar.

-

Lindlar's catalyst and a few drops of quinoline are added to the solution.

-

The flask is connected to a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas (typically via a balloon or a controlled inlet).

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford crude this compound.

-

Purification is achieved by fractional distillation to separate the desired cis-isomer from any minor trans-isomer or residual starting material.

The Wittig Reaction: A Stereoselective Olefination

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. The use of non-stabilized ylides generally favors the formation of the Z (cis) isomer.

Experimental Protocol:

This synthesis involves two main stages: the preparation of the phosphonium salt and ylide, followed by the reaction with an aldehyde.

Part A: Preparation of sec-Butyltriphenylphosphonium Bromide and the Corresponding Ylide

Materials:

-

Triphenylphosphine (1.0 eq)

-

2-Bromobutane (1.0 eq)

-

Toluene (solvent)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

Procedure:

-

A solution of triphenylphosphine and 2-bromobutane in toluene is heated at reflux to form sec-butyltriphenylphosphonium bromide. The salt precipitates upon cooling and is collected by filtration, washed with cold toluene, and dried.

-

The dried sec-butyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

Part B: Wittig Reaction with Propanal

Materials:

-

sec-Butyltriphenylphosphonium ylide solution (from Part A)

-

Propanal (1.0 eq)

-

Anhydrous diethyl ether or THF (solvent)

Procedure:

-

The freshly prepared ylide solution is cooled to -78 °C.

-

A solution of propanal in the same anhydrous solvent is added dropwise to the ylide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation at atmospheric pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by fractional distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the two primary methods discussed. Please note that actual yields and stereoselectivities can vary based on specific reaction conditions and the scale of the synthesis.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | cis:trans Ratio | Reference |

| Catalytic Hydrogenation | 2-Methyl-3-hexyne | Lindlar's Catalyst, H₂ | 85-95 | >95:5 | General literature values for similar systems |

| Wittig Reaction | Propanal, sec-Butyltriphenylphosphonium Bromide | n-Butyllithium | 70-85 | 80:20 to 90:10 | General literature values for non-stabilized ylides |

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Methodological & Application

Application of cis-2-Methyl-3-hexene in the Fuel Industry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Methyl-3-hexene, a branched C7 olefin, presents potential as a valuable component in the formulation of modern gasolines. Its chemical structure, featuring both branching and a double bond, suggests favorable properties related to combustion and anti-knock characteristics. This document provides detailed application notes on its use as a fuel additive, summarizing its relevant physical and combustion properties. Furthermore, it outlines experimental protocols for evaluating its performance as a gasoline blending component. While direct widespread commercial use is not extensively documented, its properties merit investigation for enhancing fuel performance.[1]

Physicochemical and Combustion Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its evaluation as a fuel component. Key data points have been aggregated from various sources and are presented below.

| Property | Value | Unit |

| Molecular Formula | C7H14 | |

| Molecular Weight | 98.19 | g/mol |

| Density | 0.69 - 0.711 | g/cm³ |

| Boiling Point | 86.05 - 88.4 | °C |

| Melting Point | -124.4 (estimate) | °C |

| Vapor Pressure | 69 | mmHg at 25°C |

| Research Octane Number (RON) | 82.0 | |

| Motor Octane Number (MON) | 97.9 | |

| Pump Octane Number (PON) | 89.95 | |

| Heat of Combustion | -4371.61 | kJ/mol |

| Enthalpy of Formation (Liquid) | -111.2 | kJ/mol |

Data compiled from multiple sources.

Application as a Gasoline Blending Component

The primary application of this compound in the fuel industry is as a blending component for gasoline to enhance its anti-knock properties, as indicated by its octane numbers.[1] Branched hydrocarbons, including branched alkenes, are known to improve the octane rating of gasoline, leading to more efficient combustion and reduced engine knocking.[2][3][4][5] The relatively high Motor Octane Number (MON) of 2-Methyl-3-hexene is particularly noteworthy, as MON is a measure of a fuel's performance under harsher engine conditions.

The presence of a double bond in the molecule also makes it a reactive component in the fuel mixture. While olefins can contribute to higher octane ratings, their concentration in gasoline is often regulated due to their potential to form ozone and other atmospheric pollutants.[6] Therefore, the blending proportion of this compound would need to be carefully optimized to balance performance enhancement with regulatory compliance.

Experimental Protocols

To evaluate the efficacy of this compound as a gasoline additive, a series of standardized tests should be performed. The following protocols provide a framework for this evaluation.

Protocol 1: Blending and Homogenization

Objective: To prepare homogeneous blends of this compound with a base gasoline for further testing.

Materials:

-

This compound (≥98% purity)

-

Base gasoline (e.g., a reference fuel such as Primary Reference Fuel, PRF, or a well-characterized unleaded gasoline with known properties)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Magnetic stirrer and stir bars or a vortex mixer

Procedure:

-

Determine the desired volumetric or mass percentages for the blends (e.g., 5%, 10%, 15%, 20% v/v).

-

Accurately measure the required volume of the base gasoline and transfer it to a volumetric flask.

-

Accurately measure the required volume of this compound using a clean, dry pipette.

-

Add the this compound to the volumetric flask containing the base gasoline.

-

Bring the total volume to the mark with the base gasoline.

-

Stopper the flask and homogenize the mixture by inverting the flask multiple times or by using a magnetic stirrer or vortex mixer for a predetermined time until the solution is uniform.

-

Clearly label each blend with the concentration of this compound.

-

Store the blends in airtight, light-protected containers at a cool, stable temperature to prevent evaporation and degradation.

Protocol 2: Octane Number Determination

Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared blends.

Methodology: The octane numbers of the fuel blends should be determined using a standardized cooperative fuel research (CFR) engine according to the following ASTM International standard test methods:

-

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

-

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.

Procedure:

-

Calibrate the CFR engine using primary reference fuels (mixtures of iso-octane and n-heptane) as specified in the ASTM methods.

-

Introduce the prepared fuel blend into the CFR engine's fuel system.

-

Operate the engine under the specific conditions (engine speed, ignition timing, intake air temperature) stipulated for either the RON or MON test.

-

Adjust the compression ratio of the engine until a standard level of knock intensity is observed, as measured by the knock sensor.

-

Compare the compression ratio at which knocking occurs for the test blend with the compression ratios for the primary reference fuels.

-

The octane number of the blend is the percentage by volume of iso-octane in the primary reference fuel mixture that produces the same knock intensity under the same operating conditions.

-

Repeat the measurement for each blend to ensure accuracy and reproducibility.

Protocol 3: Determination of Olefin Content

Objective: To verify the total olefin content of the final gasoline blends to ensure compliance with regulatory limits.

Methodology: The total olefin content can be determined using supercritical-fluid chromatography (SFC) as outlined in the following standard:

-

ASTM D6550: Standard Test Method for Determination of Olefin Content of Gasolines by Supercritical-Fluid Chromatography.

Procedure:

-

Calibrate the SFC instrument using standard reference materials with known olefin concentrations.

-

Inject a precise volume of the gasoline blend into the SFC system.

-

The sample is separated into saturated, olefinic, and aromatic hydrocarbon groups using a silica column and a silver-loaded column.

-

A flame ionization detector (FID) is used to detect the eluted components.

-

Quantify the olefin content by comparing the peak area of the olefin group to the total peak area of all hydrocarbon groups.

-

Ensure the measured olefin content of the final blend does not exceed the applicable regulatory specifications.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Relationship between structure and fuel performance.

References

- 1. Octane rating - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-3-hexene | C7H14 | CID 39145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psecommunity.org [psecommunity.org]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. sae.org [sae.org]

Application Note: Analysis of cis-2-Methyl-3-hexene by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-2-Methyl-3-hexene (CAS: 15840-60-5) is a volatile organic compound (VOC) belonging to the alkene family of hydrocarbons.[1][2] Its analysis is crucial in various fields, including chemical synthesis, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of such volatile and semi-volatile compounds.[3] This method combines the powerful separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle

The GC-MS technique operates on a two-step principle. First, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a capillary column.[3][4] The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.[3] Following separation, the eluted compounds enter the mass spectrometer. Here, they are typically ionized using Electron Ionization (EI), where high-energy electrons (70 eV) bombard the molecules.[3] This process forms a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions.[3] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint for definitive identification.[3]

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Materials and Reagents

-

This compound standard (≥99% purity)

-

Hexane (GC grade, ≥99% purity) or another suitable volatile organic solvent like dichloromethane.[5]

-

Helium (carrier gas, ultra-high purity)

-

2 mL clear glass autosampler vials with caps and septa.[5]

-

Micropipettes and tips

-

Vortex mixer

2. Sample Preparation Proper sample preparation is critical to avoid contamination and ensure accurate results. Samples should be free of particulate matter.[5]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard (10 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 100 µL of the stock solution to 10 mL with hexane.[5] A concentration of approximately 10 µg/mL is suitable for a 1 µL injection.[5]

-

Sample Transfer: Transfer the final working standard solution into a 2 mL glass autosampler vial for analysis. Ensure a minimum volume of 50 µL is present in the vial.[5]

3. GC-MS Instrumentation and Parameters The following parameters are recommended for a standard GC-MS system. Parameters may need to be optimized based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][6] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |

| Injector Type | Split/Splitless |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Injector Temperature | 260°C[4] |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 6 min[4] |

| Mass Spectrometer (MS) | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV[3] |

| Ion Source Temperature | 240°C[4] |

| Transfer Line Temperature | 260°C |

| Mass Scan Range | 35 - 400 m/z |

| Solvent Delay | 3 minutes |

4. Data Analysis

-

Identification: The primary identification of this compound is achieved by comparing its acquired mass spectrum with a reference spectrum from a standard library, such as the NIST Mass Spectral Library.[7] The compound's retention time should also be consistent with that of a known standard run under identical conditions.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The peak area of a characteristic ion (e.g., the base peak at m/z 69) is plotted against concentration to determine the amount of the analyte in unknown samples.

Data Presentation

The analysis of this compound (Molecular Weight: 98.19 g/mol ) yields a characteristic mass spectrum.[3][8] The key quantitative data is summarized below.

| Analyte | Retention Index (Non-polar column) | Key Ions (m/z) | Relative Abundance (%) | Fragment Identity |

| This compound | ~652[8] | 98 | ~10% | Molecular Ion [M]⁺[3] |

| 83 | ~25% | [M - CH₃]⁺[3] | ||

| 69 | 100% | [M - C₂H₅]⁺ (Base Peak)[3][8] | ||

| 55 | ~80% | Second most abundant fragment[8] | ||

| 41 | ~75% | Third most abundant fragment[8] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample handling to final data analysis.

Caption: Experimental workflow for GC-MS analysis.

Fragmentation Pathway Diagram

Upon electron ionization, the this compound molecular ion undergoes predictable fragmentation. The primary fragmentation involves cleavage allylic to the double bond, which forms highly stable carbocations.[3]

Caption: EI fragmentation pathway of this compound.

References

- 1. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]

- 2. This compound | 15840-60-5 [chemicalbook.com]

- 3. This compound | 15840-60-5 | Benchchem [benchchem.com]

- 4. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 5. uoguelph.ca [uoguelph.ca]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 8. 3-Hexene, 2-methyl-, (Z)- | C7H14 | CID 5365948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Characterization of cis-2-Methyl-3-hexene using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a detailed protocol for the characterization of cis-2-Methyl-3-hexene using ¹H and ¹³C NMR spectroscopy. The cis-configuration of this alkene can be unequivocally confirmed by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum and by observing the γ-effect in the ¹³C NMR spectrum.

This compound serves as a useful model compound in the study of reaction mechanisms and in the development of new synthetic methodologies. Accurate structural characterization is crucial for understanding its chemical reactivity and for its application in various fields, including drug development and materials science.

Experimental Protocols

Sample Preparation

A carefully prepared sample is essential for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%). Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that is chemically inert towards the analyte and has a low viscosity. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like alkenes.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as the ¹³C nucleus is less sensitive than ¹H.